molecular formula C22H25NO3 B5458931 (2Z)-2-[(3-methoxy-4-phenylmethoxyphenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol

(2Z)-2-[(3-methoxy-4-phenylmethoxyphenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol

Cat. No.: B5458931
M. Wt: 351.4 g/mol
InChI Key: WEKGVEPFFMHLPC-UYRXBGFRSA-N
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Description

The compound (2Z)-2-[(3-methoxy-4-phenylmethoxyphenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol is a complex organic molecule with a unique structure It features a bicyclic octane ring system fused with an azabicyclo moiety, and a methoxy-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(3-methoxy-4-phenylmethoxyphenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol typically involves multiple steps, starting from readily available precursors. One common route involves the condensation of a methoxy-substituted benzaldehyde with a bicyclic amine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to increase yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control over reaction conditions and improved scalability. Catalysts may also be employed to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(3-methoxy-4-phenylmethoxyphenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy or phenylmethoxy groups, using reagents such as sodium hydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride in anhydrous conditions.

Major Products

The major products formed from these reactions include ketones, carboxylic acids, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(2Z)-2-[(3-methoxy-4-phenylmethoxyphenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol: has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which (2Z)-2-[(3-methoxy-4-phenylmethoxyphenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound may bind to active sites, altering the function of the target protein and modulating biological pathways. Detailed studies using molecular docking and biochemical assays are often conducted to elucidate these interactions.

Comparison with Similar Compounds

Similar Compounds

    2,2′-Bipyridyl: A symmetrical bipyridine used as a ligand in metal ion chelation.

    2-Methyl-4-(trifluoromethyl)phenyl-5-thiazolyl methylthio phenoxy acetic acid: A compound with potential anti-inflammatory properties.

Uniqueness

(2Z)-2-[(3-methoxy-4-phenylmethoxyphenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol: stands out due to its unique bicyclic structure and the presence of both methoxy and phenylmethoxy groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(2Z)-2-[(3-methoxy-4-phenylmethoxyphenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO3/c1-25-21-14-17(13-19-22(24)18-9-11-23(19)12-10-18)7-8-20(21)26-15-16-5-3-2-4-6-16/h2-8,13-14,18,22,24H,9-12,15H2,1H3/b19-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEKGVEPFFMHLPC-UYRXBGFRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(C3CCN2CC3)O)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C\2/C(C3CCN2CC3)O)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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